

2-Methyl-2-adamantanol: A Technical Profile of its Physicochemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Methyl-2-adamantanol**

Cat. No.: **B056294**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility data for **2-Methyl-2-adamantanol**, a key intermediate in various chemical syntheses, including the preparation of photoresist compositions.^[1] The following sections detail its physical properties, the experimental methodologies for their determination, and a logical workflow for the characterization of such compounds.

Physicochemical Data of 2-Methyl-2-adamantanol

The melting point and solubility are fundamental physical constants crucial for the identification, purification, and application of **2-Methyl-2-adamantanol**. A summary of these properties is presented below.

Property	Value	Source
Melting Point	214-218 °C	[1] [2]
208-215 °C	[3]	
215 °C	[4]	
215.0 to 219.0 °C		
Solubility	Insoluble in water	[2] [3]
Soluble in organic solvents	[3]	

Experimental Protocols

The determination of melting point and solubility are standard procedures in organic chemistry for the characterization and purity assessment of a compound.

Melting Point Determination

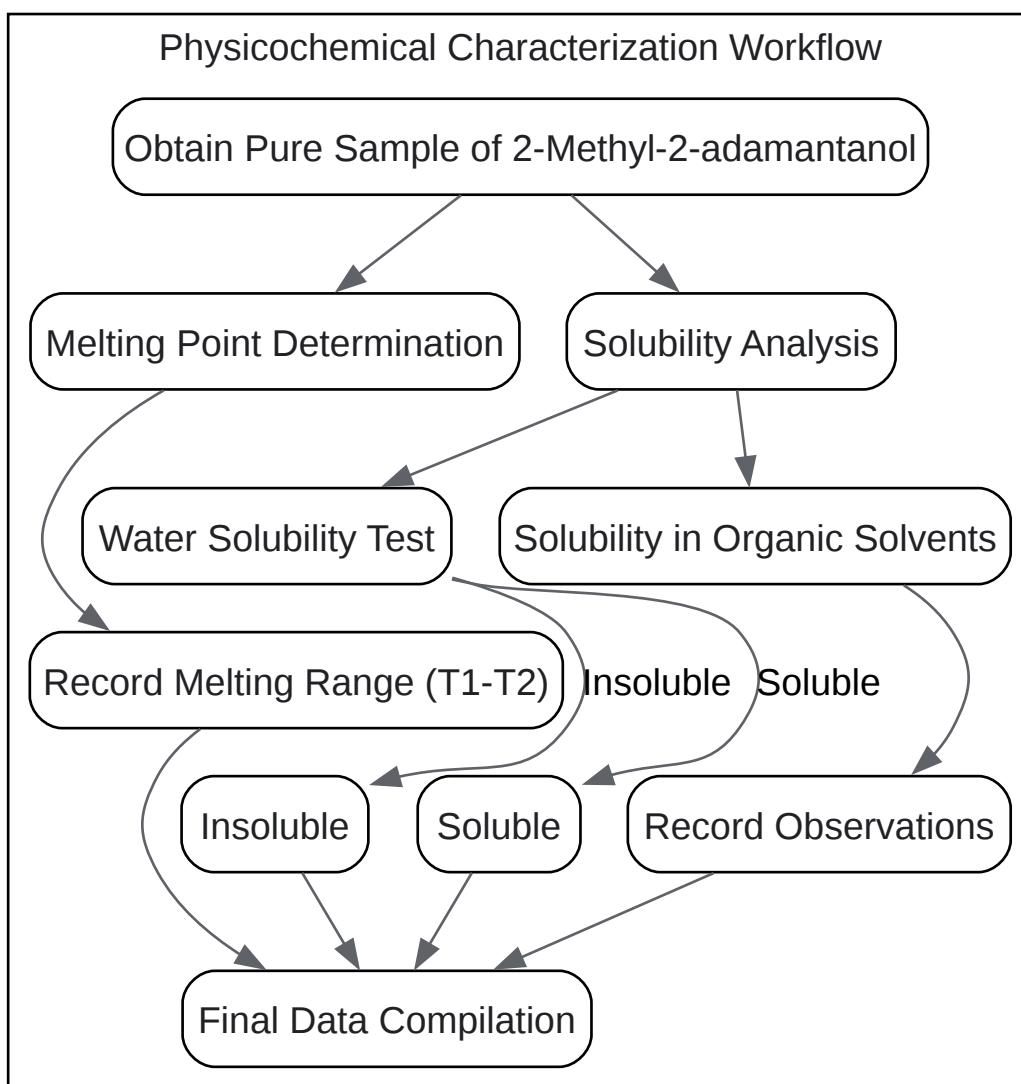
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[\[5\]](#)[\[6\]](#)

Capillary Method:

A common and straightforward method for determining the melting point is the capillary method.[\[7\]](#)

- Sample Preparation: A small amount of the dry, finely powdered **2-Methyl-2-adamantanol** is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[\[5\]](#)
- Apparatus Setup: The capillary tube is placed in a heating apparatus, such as a Mel-Temp or Thiele tube, along with a calibrated thermometer.
- Heating: The sample is heated gradually, and the temperature is monitored closely. To save time, an initial rapid heating can be performed to determine an approximate melting range. Subsequently, a new sample is heated slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The melting range is recorded from the temperature at which the first drop of liquid appears (T1) to the temperature at which the entire solid has turned into a clear liquid (T2).[\[5\]](#)

Solubility Determination


Solubility tests provide valuable information about the polarity and functional groups present in a molecule.[\[8\]](#)

General Procedure for Organic Compounds:

- Initial Test in Water: A small amount of **2-Methyl-2-adamantanone** (e.g., 10 mg of solid or 2-3 drops of liquid) is added to a test tube containing a small volume of water (e.g., 0.5 mL).[9][10] The mixture is agitated to observe if the compound dissolves.[11]
- pH Assessment: If the compound is water-soluble, the pH of the resulting solution is tested with litmus or pH paper to determine if it is acidic or basic.[9]
- Tests in Acidic and Basic Solutions: If the compound is insoluble in water, its solubility is tested in dilute aqueous solutions of acid (e.g., 5% HCl) and base (e.g., 5% NaOH and 5% NaHCO₃).[11][12] Solubility in dilute acid suggests a basic functional group (like an amine), while solubility in dilute base indicates an acidic functional group (like a carboxylic acid or a phenol).[8][11]
- Test in Concentrated Acid: For compounds insoluble in water, dilute acid, and dilute base, solubility can be tested in cold, concentrated sulfuric acid. Solubility in this strong acid is indicative of the presence of a functional group that can be protonated, such as an alkene, alcohol, ketone, or ester.[10]

Characterization Workflow

The logical progression for determining the fundamental physicochemical properties of a solid organic compound like **2-Methyl-2-adamantanone** is illustrated in the following workflow diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Methyl-2-adamantanol CAS#: 702-98-7 [m.chemicalbook.com]
- 2. 2-Methyl-2-adamantanol | CAS#:702-98-7 | Chemsoc [chemsoc.com]

- 3. zhongbangxcl.com [zhongbangxcl.com]
- 4. 2-Methyl-2-adamantanol, 5 g, CAS No. 702-98-7 | Adamantanes and Derivatives | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 5. alnoor.edu.iq [alnoor.edu.iq]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. westlab.com [westlab.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. m.youtube.com [m.youtube.com]
- 10. www1.udel.edu [www1.udel.edu]
- 11. scribd.com [scribd.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- To cite this document: BenchChem. [2-Methyl-2-adamantanol: A Technical Profile of its Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b056294#2-methyl-2-adamantanol-melting-point-and-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com